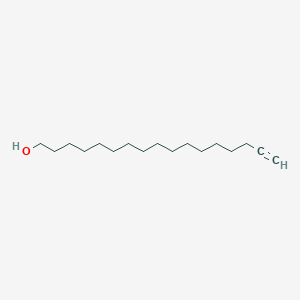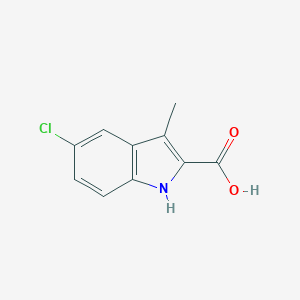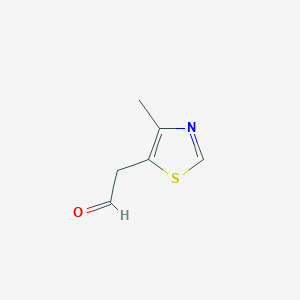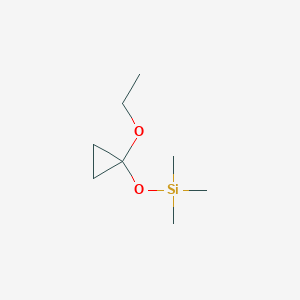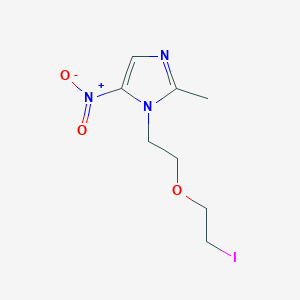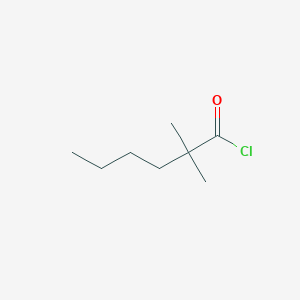
2,2-Dimethylhexanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylhexanoyl chloride is an organic compound that belongs to the class of acyl chlorides. It is commonly used in chemical synthesis as a reagent and intermediate for the production of various chemicals. This compound has gained significant attention in scientific research due to its unique properties and potential applications in different fields.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylhexanoyl chloride involves its reaction with different nucleophiles, such as amines, alcohols, and thiols. This reaction leads to the formation of various products that have different properties and applications. The acyl chloride group of 2,2-Dimethylhexanoyl chloride is highly reactive and can undergo substitution reactions with different nucleophiles.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,2-Dimethylhexanoyl chloride have not been extensively studied. However, it is known that this compound can cause irritation and damage to the skin and eyes if not handled properly. It is also toxic if ingested or inhaled and can cause respiratory and gastrointestinal problems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2-Dimethylhexanoyl chloride in lab experiments include its high reactivity, which allows for the synthesis of various products. It is also readily available and relatively inexpensive compared to other reagents. However, the limitations of using this compound include its toxicity and potential hazards if not handled properly. It also requires careful handling and storage to prevent degradation and contamination.
Orientations Futures
There are several future directions for research on 2,2-Dimethylhexanoyl chloride. One potential area of study is the development of new synthetic routes and methods for the preparation of this compound. Another area of research is the investigation of its potential applications in different fields, such as the synthesis of new pharmaceuticals and agrochemicals. Additionally, more studies are needed to understand the biochemical and physiological effects of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 2,2-Dimethylhexanoyl chloride involves the reaction of 2,2-Dimethylhexanoic acid with thionyl chloride. This reaction is carried out under controlled conditions to obtain a high yield of the product. The reaction mechanism involves the conversion of the carboxylic acid group of 2,2-Dimethylhexanoic acid into a reactive acyl chloride group.
Applications De Recherche Scientifique
2,2-Dimethylhexanoyl chloride has been extensively studied in scientific research due to its potential applications in various fields. It is commonly used as a reagent and intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound has also been used in the preparation of chiral auxiliaries, which are important in asymmetric synthesis.
Propriétés
Numéro CAS |
17701-31-4 |
|---|---|
Nom du produit |
2,2-Dimethylhexanoyl chloride |
Formule moléculaire |
C8H15ClO |
Poids moléculaire |
162.66 g/mol |
Nom IUPAC |
2,2-dimethylhexanoyl chloride |
InChI |
InChI=1S/C8H15ClO/c1-4-5-6-8(2,3)7(9)10/h4-6H2,1-3H3 |
Clé InChI |
LXRVHVZBSDSSNG-UHFFFAOYSA-N |
SMILES |
CCCCC(C)(C)C(=O)Cl |
SMILES canonique |
CCCCC(C)(C)C(=O)Cl |
Synonymes |
2,2-Dimethylhexanoyl chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



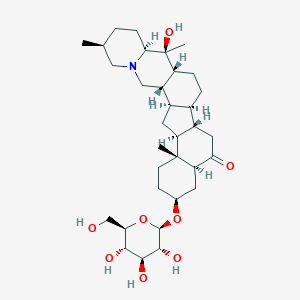
![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)


